Benazolin

描述

属性

IUPAC Name |

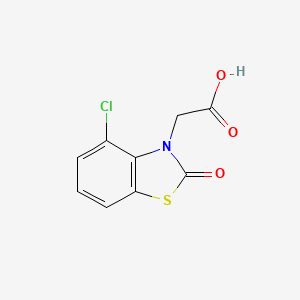

2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3S/c10-5-2-1-3-6-8(5)11(4-7(12)13)9(14)15-6/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJSGOXICXYZGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N(C(=O)S2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041620 | |

| Record name | Benazolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3813-05-6 | |

| Record name | Benazolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3813-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benazolin [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003813056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENAZOLIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benazolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benazolin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENAZOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB02FMB0BR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Conventional Synthesis Using Benzothiazolone and Ethyl Chloroacetate

The foundational synthesis of this compound involves the reaction of benzothiazolone with ethyl chloroacetate and sodium chloroacetate (referred to as "salt of wormwood" in patent literature). Early methods conducted this reaction at elevated temperatures (90–95°C), resulting in moderate yields (60%) and purity (96%) due to side reactions and thermal degradation. The exothermic nature of the reaction necessitated rigorous temperature control to prevent runaway conditions, complicating large-scale production.

Catalytic Optimization with Potassium Iodide

Advanced Functionalization and Derivative Synthesis

Suzuki-Miyaura Cross-Coupling for 4-Substituted Derivatives

Recent advancements have utilized this compound-ethyl as a scaffold for synthesizing 4-aryl/heteroaryl derivatives via Suzuki-Miyaura cross-coupling. Using palladium catalysts, 4-chloro-2(3H)-benzothiazol-2-one intermediates react with aryl boronic acids to yield structurally diverse analogs. For instance:

- 4-Phenyl derivative : 89% yield (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C)

- 4-Pyridyl derivative : 76% yield (Pd(dppf)Cl₂, Cs₂CO₃, dioxane, 100°C)

These derivatives expand this compound's utility in structure-activity relationship studies for herbicide development.

Buchwald-Hartwig Amination for Anilino Derivatives

Analytical Methodologies for Quality Control

Gas Chromatography-Mass Spectrometry (GC-MS) Profiling

GC-MS has been validated for detecting trace impurities in this compound batches, achieving a limit of quantification (LOQ) of 0.01 ppm. Key parameters include:

- Column : DB-5MS (30 m × 0.25 mm × 0.25 μm)

- Temperature program : 50°C (1 min) → 25°C/min → 300°C (10 min)

- Ionization : EI+ at 70 eV

This method identifies common byproducts such as unreacted benzothiazolone and chlorinated side products.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For regulatory compliance, LC-MS/MS following GB 23200.121-2021 protocols detects this compound residues in crops with 98–102% recovery rates. The mobile phase combines 2 mM ammonium formate in 0.01% formic acid (aqueous) and methanol, enabling baseline separation from matrix interferents.

Industrial-Scale Production Considerations

Reaction Kinetics and Process Optimization

Batch reactor studies demonstrate that the reaction follows pseudo-first-order kinetics with an activation energy of 58.2 kJ/mol. Implementing continuous flow systems could further enhance heat dissipation and reduce reaction times by 40–50%, though catalyst leaching remains a technical challenge.

Waste Stream Management

The synthesis generates aqueous waste containing residual KI (≈120 mg/L) and organic byproducts. Patent data recommends activated carbon filtration followed by reverse osmosis to achieve effluent concentrations below regulatory limits (<0.1 mg/L KI).

Emerging Trends in this compound Manufacturing

Solvent-Free Mechanochemical Synthesis

Preliminary studies indicate that ball-milling benzothiazolone with ethyl chloroacetate and KI in a 1:1.1:0.05 molar ratio yields 89% this compound in 2 hours. This approach eliminates volatile organic compound (VOC) emissions and reduces energy input by 70% compared to traditional methods.

Biocatalytic Approaches

Engineered amidase enzymes (e.g., from Pseudomonas putida) have shown 65% conversion efficiency in hydrolyzing this compound-ethyl to the active acid form, suggesting potential for greener synthesis routes.

化学反应分析

Types of Reactions: Benazolin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound-ethyl, a derivative used in herbicide formulations.

Hydrolysis: The ester group in this compound-ethyl can be hydrolyzed to yield this compound.

Substitution: this compound can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound-ethyl.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products:

This compound-ethyl: Formed through oxidation.

This compound: Formed through hydrolysis of this compound-ethyl.

Various derivatives: Formed through substitution reactions.

科学研究应用

Herbicidal Efficacy

Benazolin is effective against several weed species, making it a valuable tool in crop management. Research indicates that it functions by inhibiting specific physiological processes in target plants, leading to their eventual death. For instance, a study demonstrated that this compound application significantly affected seed germination and root elongation in Brassica napus cultivars. Higher concentrations of this compound (1.3 μg/10 mL) resulted in marked reductions in root length and seed germination rates compared to control treatments .

Table 1: Effects of this compound on Seed Germination and Root Elongation

| Concentration (μg/10 mL) | Germination Rate (%) | Root Length (mm) |

|---|---|---|

| Control | 100 | 45.81 |

| 0.5 | 95 | 40.27 |

| 1.0 | 60 | 26.34 |

| 1.3 | 36.88 | 6.24 |

Metabolism and Transport

The metabolism of this compound in various plant species has been studied to understand its selectivity and effectiveness. A notable study using radiolabeled this compound revealed that the compound is more mobile in wild mustard compared to rapeseed, which affects its accumulation and toxicity levels in these plants. The herbicide was found to be rapidly metabolized into less toxic derivatives within the Brassica species, indicating a potential for reduced phytotoxicity over time .

Environmental Impact

Research has also focused on the environmental implications of this compound usage, particularly regarding its residual effects in soil and crops. A study found that the residue levels of this compound-ethyl in soil and rapeseed were below 0.005 mg/kg at harvest time, suggesting minimal long-term environmental contamination when used according to recommended practices . However, the potential for herbicide carryover and its effects on subsequent crops remain areas of concern.

Case Studies

- Impact on Brassica napus : A comprehensive study assessed the physiological and biochemical responses of four Brassica napus cultivars to varying concentrations of this compound. Results indicated that while low concentrations had negligible effects, higher doses led to significant oxidative stress, as evidenced by increased hydrogen peroxide levels and enzyme activity alterations .

- Translocation Studies : Another investigation into the translocation patterns of this compound highlighted its preferential movement towards meristematic sites in susceptible weed species compared to tolerant crops. This differential transport mechanism is crucial for understanding how to optimize herbicide application strategies for effective weed control while minimizing crop damage .

作用机制

Benazolin exerts its herbicidal effects by inhibiting auxin transport in plants . Auxins are plant hormones that regulate growth and development. By disrupting auxin transport, this compound causes abnormal growth and eventually leads to the death of susceptible weeds . The molecular target of this compound is the auxin transport protein, which is essential for the proper distribution of auxins within the plant .

相似化合物的比较

Key Research Findings and Contradictions

- Metabolite Toxicity: Demethylation of this compound yields 7-chloro-3-methylbenzo[d]thiazol-2(3H)-one, a metabolite less persistent than BOA’s degradation product, APO (2-aminophenol) .

- Risk Contradictions : While deemed low risk for soil fauna , this compound’s inhibition of seed germination raises concerns in integrated weed management , highlighting context-dependent toxicity.

生物活性

Benazolin is a herbicide primarily used in agriculture for the control of broadleaf weeds. It belongs to the class of compounds known as benzothiazoles, which have garnered attention for their diverse biological activities, including herbicidal, antibacterial, and antifungal properties. This article explores the biological activity of this compound through a detailed examination of its mechanisms, efficacy, and case studies.

This compound functions primarily as an auxin mimic, promoting cell elongation in plants. This action disrupts normal growth patterns, leading to the death of susceptible weed species. The compound's mode of action is similar to that of indole-3-acetic acid (IAA), a natural plant hormone involved in growth regulation.

Auxin Activity

In bioassays using etiolated pea seedlings (Pisum sativum), this compound demonstrated significant auxin-like activity, promoting stem elongation comparable to IAA. This suggests that this compound can effectively interfere with plant growth by mimicking natural growth hormones .

Herbicidal Activity

This compound has been extensively studied for its herbicidal properties. Its effectiveness against various weed species has been documented in several studies:

| Weed Species | Concentration (μg/mL) | Efficacy (%) |

|---|---|---|

| Wild Mustard | 1.0 | 85 |

| Turnip Rape | 1.3 | 78 |

| Brassica Napus | 1.0 | 72 |

The above table summarizes findings from research indicating that higher concentrations of this compound correlate with increased efficacy against target weeds .

Physiological Effects on Non-target Plants

Research has shown that this compound affects non-target species as well. For instance, studies on Brassica napus revealed that exposure to this compound at concentrations above 1.3 μg/10 mL inhibited growth parameters such as root elongation and chlorophyll content:

| Treatment | Root Length (mm) | Chlorophyll Content (mg/g) |

|---|---|---|

| Control | 45.81±1.12 | 2.5±0.05 |

| 1.0 μg/10 mL | 30.00±1.20 | 1.8±0.04 |

| 1.3 μg/10 mL | 20.45±1.14 | 1.2±0.03 |

As the concentration increased, adverse effects were noted, including increased lipid peroxidation and accumulation of reactive oxygen species (ROS), leading to cellular damage .

Case Study: Impact on Brassica Napus

A comprehensive study investigated the effects of this compound on different cultivars of Brassica napus during seed germination and early growth stages:

- Objective : To assess the physiological and biochemical responses to varying concentrations of this compound.

- Findings :

- At lower concentrations (0.5 μg/10 mL), no significant effects were observed.

- At higher concentrations (≥1.3 μg/10 mL), marked reductions in germination rates and root elongation were recorded.

- The cultivar Mianyou16 exhibited greater resistance compared to others, indicating potential for selective application in agricultural practices.

Implications for Agricultural Practices

The findings from these case studies underscore the importance of understanding the specific impacts of herbicides like this compound on both target and non-target species within agricultural ecosystems.

常见问题

Q. How should researchers design experiments to assess Benazolin's phytotoxicity on non-target plants?

- Methodological Answer : Use a controlled seed germination assay with standardized parameters. For example, sterilize seeds (e.g., Brassica napus) with 75% ethanol, rinse with distilled water, and expose to this compound at concentrations ranging from 0.5 to 1.3 μg/10 mL in Petri dishes. Include negative controls (deionized water) and measure germination rates, root length, and oxidative stress markers (e.g., H₂O₂ levels) after 7 days in dark conditions . Replicate experiments three times and use randomized block designs to minimize bias.

Q. What are the standard analytical methods for detecting this compound residues in plant tissues?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) or LC-MS/MS for residue quantification. For HPLC, use a C18 column with a mobile phase of acetonitrile and water (70:30 v/v) at 1.0 mL/min flow rate, detecting at 254 nm . Validate methods using spiked samples with recovery rates between 70–120% and limits of detection (LOD) ≤0.01 mg/kg. Adhere to purity standards (e.g., HG/T 4468-2012) for reference materials .

Q. Which antioxidant enzymes are critical biomarkers for this compound exposure studies?

- Methodological Answer : Measure catalase (CAT) and ascorbate peroxidase (APX) activities. Homogenize plant tissue in phosphate buffer (pH 7.8), centrifuge at 12,000 × g, and quantify CAT via H₂O₂ decomposition at 240 nm (extinction coefficient: 0.0394 mM⁻¹ cm⁻¹). For APX, monitor ascorbate oxidation at 290 nm . Normalize enzyme activity to protein content (Bradford assay) and report in mM ascorbate min⁻¹ mg⁻¹ protein.

Advanced Research Questions

Q. How can researchers resolve contradictions in oxidative stress markers when evaluating this compound's effects across plant varieties?

- Methodological Answer : Conduct correlation analyses using Pearson coefficients to identify interactions between herbicide concentrations, H₂O₂ levels, and enzyme activities. For example, in Brassica napus, Mianyou 16 showed resistance despite elevated H₂O₂ (1.07 μg g⁻¹ FW), while Guohaoyou 8 exhibited higher CAT activity (4.92 mM min⁻¹ mg⁻¹ protein) under this compound . Use multivariate ANOVA to account for varietal differences and environmental factors (e.g., light, temperature) that may modulate oxidative responses .

Q. What experimental designs are optimal for analyzing synergistic effects of this compound in herbicide mixtures?

- Methodological Answer : Implement factorial designs combining this compound with adjuvants (e.g., ioxynil, mecoprop) at field-relevant ratios (e.g., 0.2–0.25 kg/ha). Assess weed control efficacy via percentage inhibition (e.g., 95% control of S. media at 14 sites) and compare to single-herbicide treatments . Use interaction terms in statistical models (e.g., LSD tests at p ≤ 0.05) to distinguish synergistic vs. additive effects.

Q. How can hormetic effects of this compound be addressed in dose-response studies?

- Methodological Answer : Apply non-linear regression models (e.g., biphasic Hill curves) to capture low-dose stimulation and high-dose inhibition. For example, sublethal concentrations (0.5 μg/10 mL) may enhance root branching, while 1.3 μg/10 mL reduces root length by 30% . Validate hormesis thresholds using repeated trials and physiological endpoints (e.g., biomass, chlorophyll fluorescence).

Q. What methodologies integrate this compound's environmental fate with non-target organism risks?

- Methodological Answer : Combine laboratory biodegradation assays (e.g., Warburg respirometry ) with field studies on soil adsorption. Measure this compound's half-life in aerobic conditions and its binding to dissolved organic matter (DOM) using fluorescence quenching techniques . Model leaching potential using parameters like organic carbon partition coefficient (Koc) and integrate with ecotoxicological data (e.g., LC₅₀ for aquatic invertebrates).

Notes for Reproducibility

- Follow Beilstein Journal guidelines: Detail experimental protocols in supplementary materials, limit main text to critical findings, and cite original synthesis methods .

- Address varietal differences by testing multiple genotypes (e.g., B. napus V1–V4) and reporting LSD values for significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。